molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No. B1304139
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzonitrile is a chemical compound that is part of a broader class of organic molecules which contain both a nitro group and a nitrile group attached to a benzene ring. This compound is structurally related to other fluorinated benzonitriles and nitrobenzonitriles, which are often used as intermediates in the synthesis of more complex molecules, including polymers, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of related fluorinated benzonitriles typically involves halogen exchange reactions, aromatic nucleophilic substitution, or stepwise functional group transformations. For instance, 3,4-difluorobenzonitrile can be synthesized from 3,4-dichlorobenzonitrile using potassium fluoride and tetraphenylphosphonium bromide in a halogen exchange reaction . Similarly, 3-fluoro-4-nitrophenol, a closely related compound, is synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation processes . These methods highlight the versatility of fluorinated nitrobenzonitriles in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzonitriles, including 3-fluoro-4-nitrobenzonitrile, is characterized by the presence of electron-withdrawing groups that can significantly affect the geometry and electronic distribution of the benzene ring. Rotational spectroscopy studies have provided insights into the structural parameters of similar compounds, such as 2- and 3-nitrobenzonitrile, revealing the impact of substituent position on the phenyl ring . These structural analyses are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Fluorinated nitrobenzonitriles undergo various chemical reactions, often serving as intermediates for the synthesis of heterocyclic compounds and polymers. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar functional groups, is used to prepare diverse heterocyclic scaffolds, including benzimidazoles and quinoxalinones, through solid-phase synthesis . The reactivity of these compounds is influenced by the presence of the fluorine atom and the nitro group, which can direct further substitution reactions.

Physical and Chemical Properties Analysis

Compounds like 3-fluoro-4-nitrobenzonitrile exhibit unique physical and chemical properties due to their fluorinated and nitro substituents. These groups contribute to the high thermal stability and solubility in common solvents, as seen in related fluorinated poly(ether nitrile)s . Additionally, the electron-withdrawing effects of the substituents can lead to significant changes in dipole moments and electronic properties, as observed in microwave spectral studies of 3-fluorobenzonitrile . Understanding these properties is essential for the practical application of these compounds in various fields.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

One significant application of 3-Fluoro-4-nitrobenzonitrile derivatives is in the development of radiotracers for PET imaging. For instance, a study describes the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, which is a promising tool for clinical research. This study involved adapting the radiosynthesis of [(18)F]FPEB to an automated chemistry module and developing a simplified "one-pot" method for preparing the nitrobenzonitrile radiolabeling precursor, showcasing the compound's utility in biomedical imaging Keunpoong Lim et al., 2014.

Structural and Electronic Properties

Another study conducted an energetic and structural analysis of monofluorobenzonitriles, including 3-Fluoro-benzonitrile. This research provided insights into the compounds' standard molar enthalpies of formation, vapor-pressure studies, and theoretical estimations of gas-phase enthalpies of formation, basicities, and other electronic properties. The findings contribute to a deeper understanding of the structural and electronic characteristics of these compounds M. Ribeiro da Silva et al., 2012.

Vibrational Analysis

Further, vibrational analysis of related nitrobenzonitriles has been conducted through experimental and theoretical harmonic and anharmonic vibrational frequencies. Such studies, exemplified by research on 4-chloro-3-nitrobenzonitrile, offer valuable insights into the molecular structure, aiding in the understanding of similar compounds like 3-Fluoro-4-nitrobenzonitrile Y. Sert et al., 2013.

Electron-withdrawing Effects

Investigations into the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including 3-Fluoro-4-nitrobenzonitrile, reveal how substituents affect molecular geometry and electronic distribution. Such studies leverage broadband rotational spectroscopy to compare structural parameters derived from experimental data with quantum-chemical calculations, enriching our understanding of molecular dynamics and structure J. B. Graneek et al., 2018.

Chemical Fixation of Carbon Dioxide

3-Fluoro-4-nitrobenzonitrile is also relevant in the context of chemical fixation of carbon dioxide, where derivatives of aminobenzonitriles, facilitated by catalysts, are transformed into value-added compounds. This application not only highlights the compound's role in synthetic chemistry but also its potential contribution to addressing environmental challenges Toshihiro Kimura et al., 2012.

Safety And Hazards

3-Fluoro-4-nitrobenzonitrile is classified as Eye Damage 1 and Skin Corrosion 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation .

properties

IUPAC Name

3-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCOGPRBUSXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382638
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzonitrile

CAS RN

218632-01-0
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Yang, H Gu, F Zhang, X Xu, L Zhang… - Chinese Journal of …, 2018 - sioc-journal.cn
… Abstract A novel synthetic method for 1,2,6-trisubstituted benzimidazole derivatives was developed, which started from 3-fluoro-4-nitrobenzonitrile and aromatic amines to give the …
Number of citations: 2 sioc-journal.cn
JE Pero, JJ McAtee, DJ Behm, J Briand… - ACS medicinal …, 2021 - ACS Publications
… Arylation of amine 4 with 3-fluoro-4-nitrobenzonitrile afforded nitroaniline 5, which was reduced and condensed with trimethyl orthoformate to provide benzonitrile 6 in 89% yield over …
Number of citations: 7 pubs.acs.org
MS Deshmukh, B Das, N Jain - RSC Advances, 2013 - pubs.rsc.org
… To a stirred solution of 3-fluoro-4-nitrobenzonitrile (50 mg, 0.301 mmol) in dry DMSO (0.5 mL) was added N,N′-dimethylethane-1,2-diamine (56 μL, 0.633 mmol) at rt. The resulting …
Number of citations: 7 pubs.rsc.org
L Ciber, F Požgan, H Brodnik, B Štefane, J Svete… - Catalysts, 2022 - mdpi.com
A total of 24 novel organocatalysts based on (S)-quininamine as a chiral tertiary amine and on enaminone or 1,2-benzenediamine as hydrogen bond donors were synthesized. The …
Number of citations: 2 www.mdpi.com
RF Kester, AF Donnell, Y Lou… - Journal of Medicinal …, 2013 - ACS Publications
… (a) 1-Fluoro-2-nitrobenzene for 23 or 3-fluoro-4-nitrobenzonitrile for 27, NaHCO 3 , DMF, 85 C, 78%; (b) LiOH, H 2 O–1,4-diox, rt; (c) H 2 , Pd/C, EtOH, rt; (d) EDCI, DMF, rt, 91% (3 steps) …
Number of citations: 38 pubs.acs.org
CJ Matheson, KA Casalvieri, DS Backos… - European journal of …, 2020 - Elsevier
AMP-activated protein kinase (AMPK) is a central metabolic regulator that promotes cancer growth and survival under hypoxia and plays a role in the maintenance of cancer stem cells. …
Number of citations: 17 www.sciencedirect.com
D Pagé, E Balaux, L Boisvert, Z Liu, C Milburn… - Bioorganic & medicinal …, 2008 - Elsevier
… Modifications of the diethyl amide could be done starting from 3-fluoro-4-nitrobenzonitrile (15) (Scheme 3) following a similar synthetic route as the one described above. p-Ethoxy …
Number of citations: 66 www.sciencedirect.com
E Therrien, G Larouche, S Manku, M Allan… - Bioorganic & medicinal …, 2009 - Elsevier
… The tricyclic compound 30 was prepared starting from 3-fluoro-4-nitrobenzonitrile, as shown in the Scheme 8. Borane reduction of the nitrile group to the amine, followed by reductive …
Number of citations: 58 www.sciencedirect.com
JH Ryan, JA Smith, C Hyland, AG Meyer… - Progress in Heterocyclic …, 2014 - Elsevier
… 3-Fluoro-4-nitrobenzonitrile underwent a dual nucleophilic aromatic substitution of the halogen and nitro groups by 1,3-propanediol to afford 3,4-dihydro-2H-1,5-benzodioxepine-7-…
Number of citations: 9 www.sciencedirect.com
杨康, 顾惠雯, 张芳, 许晓娟, 张立洁, 孙雅泉 - 有机化学, 2018 - sioc-journal.cn
… Abstract A novel synthetic method for 1,2,6-trisubstituted benzimidazole derivatives was developed, which started from 3-fluoro-4-nitrobenzonitrile and aromatic amines to give the …
Number of citations: 3 sioc-journal.cn

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